Dibutyltin
Overview
Description
Dibutyltin is an organotin compound with the chemical formula (C₄H₉)₂Sn. It is a colorless solid that is insoluble in organic solvents when pure. This compound compounds are widely used as reagents and catalysts in various chemical reactions, particularly in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin compounds can be synthesized through several methods. One common method involves the reaction of this compound dichloride with sodium hydroxide in the presence of a surfactant such as n-heptane, toluene, or ethanol. The reaction is followed by centrifugal water washing, vacuum drying, and smashing to obtain the final product .
Industrial Production Methods: On an industrial scale, this compound compounds are often prepared by alkylation of tin tetrachloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents, prepared from the metal and an alkyl or aryl halide, react with tin tetrachloride to produce tetraalkyltin compounds, which are then redistributed to form this compound derivatives .
Chemical Reactions Analysis
Types of Reactions: Dibutyltin compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: this compound compounds can be reduced to form lower oxidation state tin compounds.
Substitution: this compound compounds can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly used.
Major Products:
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Dibutyltin compounds have a wide range of applications in scientific research:
Biology: this compound compounds have been studied for their potential antitumor activity.
Medicine: this compound formulations have been investigated as potential antitubercular agents.
Industry: Widely used as curing catalysts in the production of silicones and polyurethanes.
Mechanism of Action
The mechanism of action of dibutyltin compounds varies depending on their application:
Antitumor Activity: this compound complexes with 5-fluorouracil derivatives exert their effects by interacting with cellular DNA and inhibiting cell proliferation.
Antitubercular Activity: this compound formulations are believed to exert their effects through an intercluster electron hopping mechanism, disrupting the cellular processes of Mycobacterium tuberculosis.
Comparison with Similar Compounds
Dibutyltin compounds can be compared with other organotin compounds, such as:
Tributyltin: Known for its use as a biocide and antifouling agent, but highly toxic to marine life.
Dioctyltin: Used as a stabilizer in the production of polyvinyl chloride (PVC).
Trimethyltin: Known for its neurotoxic effects and used in research to study neurodegenerative diseases.
Uniqueness of this compound: this compound compounds are unique due to their versatility as catalysts in organic synthesis and their potential therapeutic applications. Their relatively lower toxicity compared to other organotin compounds makes them more suitable for certain applications .
Biological Activity
Dibutyltin (DBT) is an organotin compound widely used in various industrial applications, particularly as a stabilizer in the production of polyvinyl chloride (PVC) plastics. Its biological activity has garnered significant attention due to its potential health effects, including endocrine disruption, immunotoxicity, and developmental toxicity. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound compounds are characterized by their tin atom bonded to two butyl groups. The metabolism of this compound involves dealkylation processes in the liver, primarily mediated by cytochrome P-450 enzymes. This results in the formation of monobutyltin and inorganic tin, which can accumulate in various tissues, including the brain, and cross the blood-brain barrier . The half-life of this compound in biological systems is estimated to be between 3 to 5 days .
Endocrine Disruption
Research indicates that this compound acts as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor alpha (RXRα). In vitro studies have shown that this compound compounds can induce adipogenesis in 3T3-L1 preadipocytes through PPARγ activation, albeit with less efficacy compared to tributyltin chloride . The expression of adipogenic markers such as Fabp4, Adipoq, and Glut4 was significantly increased upon exposure to dibutyltins .
Anti-inflammatory Effects
This compound has also been shown to exert anti-inflammatory effects. In studies involving RAW 264.7 macrophages, this compound dichloride and dilaurate reduced lipopolysaccharide (LPS)-stimulated TNFα expression, indicating potential therapeutic applications in inflammatory conditions . Furthermore, these compounds inhibited the expression of pro-inflammatory genes in differentiated 3T3-L1 cells .
Toxicological Profile
This compound exhibits a range of toxicological effects that vary depending on the route and duration of exposure:
- Acute Toxicity : Studies have reported acute toxicity with oral LD50 values ranging from 3088 mg/kg body weight in rats . Symptoms observed included respiratory distress and gastrointestinal issues.
- Dermal Absorption : Limited dermal absorption was noted in both human and rat studies, with only a small percentage being absorbed through the skin .
- Developmental Toxicity : Evidence suggests that this compound can cause developmental neurotoxicity. In vivo studies have indicated increased rates of fetal malformations at low doses .
Case Study 1: Reproductive Toxicity
A study examining the reproductive effects of this compound dichloride on rats found increased pre-implantation loss and early resorptions. These findings highlight the potential risks associated with exposure during critical periods of development .
Case Study 2: Environmental Impact
Research conducted on marine environments revealed that this compound compounds leach from antifouling paints, leading to bioaccumulation in marine organisms. This raises concerns regarding ecological health and food safety due to trophic transfer .
Data Table: Summary of Biological Effects
Properties
IUPAC Name |
dibutyltin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOHIQLKSOJJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-53-5 | |
Record name | Dibutylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-n-butyltin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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